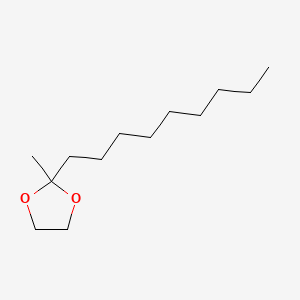
2-Methyl-2-nonyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-nonyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-nonyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include Brønsted acids like para-toluenesulfonic acid or Lewis acids such as zinc chloride . The reaction typically involves refluxing the reactants in toluene, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of silica gel or alumina as catalysts under solvent-free conditions and high pressure . This method is advantageous due to its eco-friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nonyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
Scientific Research Applications
2-Methyl-2-nonyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Acts as a skin penetration enhancer in pharmaceutical formulations.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nonyl-1,3-dioxolane involves its ability to form stable acetal linkages with carbonyl compounds. This stability is due to the formation of a five-membered ring structure, which is less prone to hydrolysis compared to other acetals . The compound interacts with molecular targets through its oxygen atoms, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring containing two oxygen atoms.
2-Methyl-1,3-dioxolane: A similar compound with a methyl group at the 2-position.
Uniqueness
2-Methyl-2-nonyl-1,3-dioxolane is unique due to its nonyl group, which imparts distinct physicochemical properties, making it suitable for specific applications such as skin penetration enhancement .
Properties
CAS No. |
38986-44-6 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-methyl-2-nonyl-1,3-dioxolane |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-13(2)14-11-12-15-13/h3-12H2,1-2H3 |
InChI Key |
VMEIDKJDTJZURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



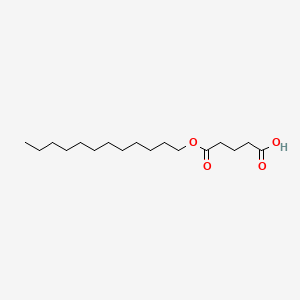
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
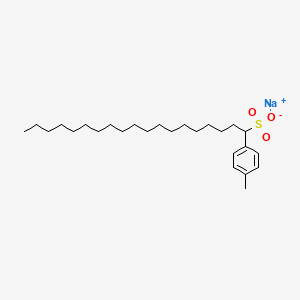

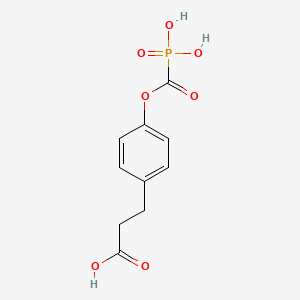

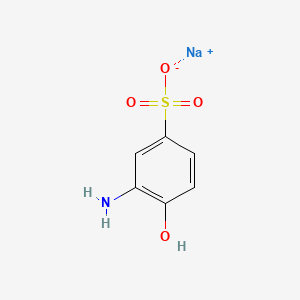
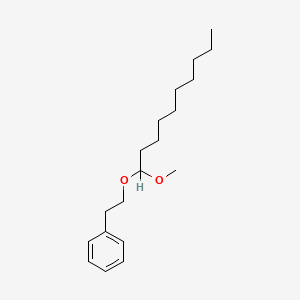
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

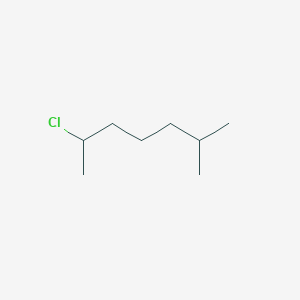

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
